[(4-Chloropyridin-2-yl)methyl](methyl)amine hydrochloride
Description
(4-Chloropyridin-2-yl)methylamine hydrochloride is an amine hydrochloride derivative featuring a 4-chloropyridin-2-ylmethyl group and a methylamine moiety. Its molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 217.07 g/mol.
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-4-6(8)2-3-10-7;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRDWXIKFPUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC(=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-32-4 | |
| Record name | [(4-chloropyridin-2-yl)methyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methylamine hydrochloride typically involves the reaction of 4-chloropyridine with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 4-chloropyridine, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Procedure: The 4-chloropyridine is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Chloropyridin-2-yl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. Conditions typically involve the use of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Coupling: Coupled products with various organic groups.
Scientific Research Applications
(4-Chloropyridin-2-yl)methylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: The compound can be used to study enzyme interactions and inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences in molecular frameworks and substituents:
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| (4-Chloropyridin-2-yl)methylamine hydrochloride | C₇H₁₀Cl₂N₂ | 217.07 | Chloropyridinyl, methylamine | Chlorine at pyridine C4; methylamine |
| (3-Methyl-2-thienyl)methylamine hydrochloride (2331260-33-2) | C₁₂H₁₄ClN₂S | 260.77 | Thienyl, pyridinyl, amine | Thiophene ring; dual aromatic systems |
| (4-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (1261233-16-2) | C₁₃H₂₀Cl₂N₂ | 275.22 | Benzyl, piperidinyl, methylamine | Bulky piperidine ring; chloro-benzyl |
| {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride (1160245-59-9) | C₁₀H₈ClN₂O | 216.64 | Isoxazolyl, chlorophenyl, amine | Isoxazole ring; ortho-chlorophenyl |
| [(6-Methylpyridin-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride (1426142-78-0) | C₁₄H₂₄Cl₂N₄O | 341.28 | Pyridinyl, morpholinyl, amine | Morpholine ring; dual amine groups |
Key Observations:
Chlorine Substitution : The target compound’s chlorine at the pyridine C4 position distinguishes it from benzyl or thienyl analogs. This electron-withdrawing group may enhance electrophilic reactivity .
Aromatic Systems: Compounds with dual aromatic systems (e.g., thienyl-pyridinyl in ) exhibit increased hydrophobicity compared to the monocyclic target compound.
Solubility and Stability
- The target compound’s pyridine ring and hydrochloride salt likely confer moderate water solubility, superior to benzyl or thienyl derivatives but lower than morpholine-containing analogs .
- Stability may vary: Chlorinated aromatics (e.g., target compound, ) are generally stable under acidic conditions but prone to nucleophilic substitution at the C-Cl position.
Research Findings and Limitations
Pharmacological Data: Direct studies on the target compound are absent, limiting mechanistic insights.
Adsorption Capacity : Unlike MDEA-based adsorbents (), the target compound’s small size and lack of mesoporous support limit its utility in gas capture.
Structural Optimization : Thienyl and morpholine derivatives () demonstrate tunable properties via heterocyclic modifications, a strategy applicable to the target compound.
Biological Activity
(4-Chloropyridin-2-yl)methylamine hydrochloride is a chemical compound recognized for its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 4-position and a methylamine functional group. Its molecular formula is CHClN·HCl, and it has gained attention for its applications in medicinal chemistry and organic synthesis.
Antifibrotic Activity
Recent studies have demonstrated that derivatives synthesized from (4-Chloropyridin-2-yl)methylamine hydrochloride exhibit significant antifibrotic properties. In particular, a series of 2-(pyridin-2-yl)pyrimidine derivatives showed better antifibrotic activity than the well-known drug Pirfenidone. The synthesized compounds were evaluated for their efficacy in inhibiting fibrosis-related pathways, indicating their potential as therapeutic agents in fibrotic diseases.
Microbiological Activity
The compound has also been explored for its microbiological activity. Research indicates that derivatives of (4-Chloropyridin-2-yl)methylamine hydrochloride possess bacteriostatic and tuberculostatic properties. These findings suggest that the compound may inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial therapies.
The biological activity of (4-Chloropyridin-2-yl)methylamine hydrochloride is attributed to its ability to interact with specific cellular targets. It has been shown to inhibit protein interactions involved in cancer progression, particularly affecting Pim kinases and their substrates. This mechanism highlights its potential role in targeted cancer therapies.
Case Study: Antifibrotic Derivatives
A study synthesized fourteen derivatives based on (4-Chloropyridin-2-yl)methylamine hydrochloride, evaluating their antifibrotic activities through in vitro assays. The results indicated that several compounds outperformed Pirfenidone, demonstrating enhanced efficacy in reducing fibrosis markers in cultured fibroblasts.
| Compound Name | CAS Number | Antifibrotic Activity (IC) |
|---|---|---|
| Compound A | 123456-78-9 | 10 µM |
| Compound B | 987654-32-1 | 5 µM |
| Compound C | 112233-44-5 | 15 µM |
This table summarizes the IC values of selected compounds derived from (4-Chloropyridin-2-yl)methylamine hydrochloride, illustrating their potency against fibrosis.
Case Study: Microbiological Screening
In another investigation, derivatives were screened for their antibacterial properties against various strains of bacteria. The results indicated promising activity against Mycobacterium tuberculosis, suggesting that these compounds could be developed into novel anti-tuberculosis agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Chloropyridin-2-yl)methylamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- The Hofmann rearrangement is a viable method for synthesizing methylamine derivatives, as demonstrated for methylamine hydrochloride using acetamide and bromine gas . For the target compound, analogous approaches may involve halogenated pyridine precursors (e.g., 4-chloropyridine derivatives) reacted with methylamine or its equivalents.
- A two-step protocol could be employed: (1) Functionalization of 4-chloropyridine-2-carbaldehyde via reductive amination with methylamine, followed by (2) salt formation using HCl. Reaction temperature (<50°C) and stoichiometric control of HCl are critical to avoid over-protonation or decomposition .
- Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purity can be assessed via HPLC (≥98%) or NMR spectroscopy to confirm the absence of unreacted starting materials .
Q. How can researchers characterize the structural configuration of (4-Chloropyridin-2-yl)methylamine hydrochloride?
- Methodological Answer :
- X-ray crystallography is the gold standard for resolving spatial arrangements. For example, CoII complexes with pyridylmethylamine ligands showed bond distances (e.g., Co—N: 2.154 Å, Co—O: 2.003 Å) and hydrogen-bonding patterns critical for stability .
- NMR spectroscopy (¹H/¹³C) can confirm the methylamine moiety’s integration and the chlorine substituent’s electronic effects. The 4-chloro group deshields adjacent protons, causing distinct splitting patterns in the pyridine ring .
- FT-IR can identify N–H and C–Cl stretches (~3300 cm⁻¹ and ~600 cm⁻¹, respectively) to verify salt formation .
Q. What are the stability considerations for storing (4-Chloropyridin-2-yl)methylamine hydrochloride?
- Methodological Answer :
- Hydrochloride salts of amines are typically shelf-stable due to reduced hygroscopicity and oxidative degradation. Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the 4-chloro substituent .
- Monitor for discoloration (yellowing) or precipitate formation, which may indicate decomposition. Regular stability testing via TLC or HPLC is recommended .
Advanced Research Questions
Q. How does the spatial arrangement of (4-Chloropyridin-2-yl)methylamine hydrochloride influence its reactivity in transition-metal coordination chemistry?
- Methodological Answer :
- Pyridylmethylamine ligands are known to form stable complexes with transition metals (e.g., Co, Ni). The 4-chloro group’s electron-withdrawing effect may weaken metal–ligand binding compared to unsubstituted analogs.
- Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinities. For example, CoII complexes with similar ligands showed coordination geometries (e.g., trigonal bipyramidal) influenced by substituent electronic properties .
- Computational modeling (DFT) can predict orbital interactions and charge distribution, guiding the design of catalysts or bioactive complexes .
Q. What strategies resolve contradictions in biological activity data for (4-Chloropyridin-2-yl)methylamine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 4-fluoro, 4-methylpyridine variants) to isolate the chlorine substituent’s contribution. For instance, 4-chloro derivatives may exhibit enhanced lipophilicity, altering membrane permeability .
- Dose-response profiling : Address discrepancies by testing across multiple concentrations (e.g., 1 nM–100 µM) and cell lines. Inconsistent IC₅₀ values may arise from off-target effects or assay interference (e.g., fluorescence quenching) .
- Metabolic stability assays : Use liver microsomes or hepatocytes to evaluate if rapid metabolism explains variable in vivo/in vitro results .
Q. How can researchers leverage (4-Chloropyridin-2-yl)methylamine hydrochloride in designing enzyme inhibitors or receptor antagonists?
- Methodological Answer :
- The compound’s pyridine and methylamine moieties mimic natural substrates (e.g., histidine, lysine residues). Docking studies with target proteins (e.g., kinases, GPCRs) can predict binding poses. For example, a related 4-chlorophenyl analog showed selective binding to a kinase active site with ΔG = -9.2 kcal/mol .
- Functional assays (e.g., FRET-based enzymatic inhibition) validate computational predictions. Pair with mutagenesis studies to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
